molecular formula C8H11NO2 B8566697 (5-Methoxy-4-methylpyridin-2-yl)methanol

(5-Methoxy-4-methylpyridin-2-yl)methanol

Cat. No.: B8566697
M. Wt: 153.18 g/mol
InChI Key: JPHSBJFQXSBWHK-UHFFFAOYSA-N
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Description

(5-Methoxy-4-methylpyridin-2-yl)methanol is a pyridine derivative characterized by a hydroxylmethyl (-CH2OH) group at position 2, a methoxy (-OCH3) group at position 5, and a methyl (-CH3) substituent at position 4 of the pyridine ring. Its molecular formula is C8H11NO2, with a molecular weight of 153.18 g/mol .

Properties

Molecular Formula

C8H11NO2

Molecular Weight

153.18 g/mol

IUPAC Name

(5-methoxy-4-methylpyridin-2-yl)methanol

InChI

InChI=1S/C8H11NO2/c1-6-3-7(5-10)9-4-8(6)11-2/h3-4,10H,5H2,1-2H3

InChI Key

JPHSBJFQXSBWHK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC=C1OC)CO

Origin of Product

United States

Comparison with Similar Compounds

Structural and Molecular Differences

The table below compares (5-Methoxy-4-methylpyridin-2-yl)methanol with six structurally related pyridine methanol derivatives, highlighting substituent positions, molecular formulas, and key properties.

Compound Name Substituents (Positions) Molecular Formula Molecular Weight (g/mol) Key Properties (Predicted/Reported)
This compound 5-OCH3, 4-CH3, 2-CH2OH C8H11NO2 153.18 -
(4-Methoxypyridin-2-yl)methanol 4-OCH3, 2-CH2OH C7H9NO2 139.15 Higher polarity due to fewer methyl groups
(3,6-Dichloro-5-methoxypyridin-2-yl)methanol 3-Cl, 6-Cl, 5-OCH3, 2-CH2OH C7H6Cl2NO2 223.03 Increased hydrophobicity; potential reactivity via Cl substituents
(5-Chloro-2-methoxypyridin-3-yl)methanol 5-Cl, 2-OCH3, 3-CH2OH C7H7ClNO2 172.59 Lower pKa due to electron-withdrawing Cl
(5-Fluoro-2-methoxypyridin-4-yl)methanol 5-F, 2-OCH3, 4-CH2OH C7H8FNO2 157.14 Boiling point: 256.4°C; Density: 1.260 g/cm³; pKa: 12.45
(5-Bromo-4-methylpyridin-2-yl)methanol 5-Br, 4-CH3, 2-CH2OH C7H8BrNO 202.05 Higher molecular weight due to Br substituent
(5,6-Dimethoxypyridin-2-yl)methanol 5-OCH3, 6-OCH3, 2-CH2OH C8H11NO3 169.18 Enhanced solubility in polar solvents

Substituent Effects on Physical and Chemical Properties

  • Electron-Donating vs. Halogen substituents (Cl, F, Br) in analogs (e.g., ) introduce electron-withdrawing effects, lowering pKa values and altering solubility. For example, (5-Fluoro-2-methoxypyridin-4-yl)methanol has a predicted pKa of 12.45 , suggesting weaker acidity compared to chloro or bromo analogs.
  • Hydrophobicity and Solubility: The dichloro derivative is more hydrophobic due to its two Cl atoms, reducing aqueous solubility. The dimethoxy analog exhibits higher polarity and solubility in polar solvents like methanol or water, attributed to its two methoxy groups.
  • Steric Effects: The methyl group at position 4 in the target compound may introduce steric hindrance, affecting its reactivity in coupling reactions compared to less-substituted analogs like (4-Methoxypyridin-2-yl)methanol .

Preparation Methods

Reaction Mechanism and Conditions

The reduction involves the formation of a borohydride complex with LiCl, which selectively reduces the ester group to a primary alcohol while preserving the pyridine ring and substituents. Key parameters include:

  • Temperature : Reflux conditions (60–80°C) for 6–8 hours.

  • Molar ratios : KBH₄:LiCl:ester = 1–4:1–5:1.

  • Solvent : THF or methanol, with THF preferred for its ability to solubilize borohydride complexes.

Post-reduction workup involves acid quenching (e.g., HCl), extraction with THF, and crystallization to isolate the product. For the target compound, introducing methoxy and methyl groups at positions 5 and 4, respectively, would require a pre-functionalized ester precursor.

An alternative route involves the introduction of methoxy and methyl groups via nucleophilic substitution or coupling reactions. Patent WO2020178175A1 demonstrates the hydrogenation of nitro-N-oxide intermediates to amines, followed by substitution to install methoxy groups.

Stepwise Synthesis from Nitropyridine Intermediates

  • Hydrogenation of nitro groups : Using a platinum-vanadium catalyst (1% Pt + 2% V on carbon) under 3 bar H₂ in methanol at 30°C.

  • Diazotization and methoxylation : Converting the resultant amine to a diazonium salt, followed by reaction with methanol to introduce the methoxy group.

  • Ester reduction : As described in Section 1, reducing the ester to the alcohol.

This approach mirrors the synthesis of 4-amino-5-methylpyridone, adapted for methoxy substitution. Challenges include controlling regioselectivity and minimizing byproducts such as methyl ethers.

Alternative Synthetic Routes

Grignard Addition to Pyridinecarboxaldehydes

Reacting 5-methoxy-4-methylpyridine-2-carbaldehyde with methylmagnesium bromide could yield the tertiary alcohol, though subsequent reduction would be required to obtain the primary alcohol. This method risks over-reduction or side reactions at the pyridine nitrogen.

Enzymatic or Biocatalytic Reduction

Emerging literature on alcohol dehydrogenases for asymmetric reductions could offer stereoselective pathways. However, no direct applications to pyridinemethanols have been reported.

Comparative Analysis of Methods

Method Key Advantages Challenges Yield (Theoretical)
Catalytic ester reductionHigh selectivity, scalableRequires pre-functionalized ester precursor60–75%
Substitution/HydrogenationFlexible functional group installationMulti-step, byproduct formation50–65%
Grignard additionRapid carbon chain extensionOver-reduction risks40–55%

Purification and Characterization

Post-synthesis purification typically involves:

  • Liquid-liquid extraction : THF/water systems to remove inorganic salts.

  • Crystallization : Ethanol or methanol recrystallization to isolate pure product.

  • Chromatography : Avoided in industrial settings due to scalability issues.

Characterization via 1H^1H-NMR should reveal distinct signals for the methoxy (–OCH₃, δ 3.8–4.0 ppm), methyl (–CH₃, δ 2.3–2.5 ppm), and hydroxymethyl (–CH₂OH, δ 4.5–4.7 ppm) groups.

Industrial Scalability and Cost Considerations

The catalytic reduction method (Section 1) is most viable for large-scale production due to its minimal solvent use and compatibility with standard reactors. In contrast, multi-step substitution routes (Section 2) incur higher costs from catalyst recycling and purification .

Q & A

Q. What are the standard synthetic routes for (5-Methoxy-4-methylpyridin-2-yl)methanol, and how are reaction conditions optimized?

The compound is typically synthesized via nucleophilic substitution or oxidation of precursor pyridine derivatives. For example, methoxy and methyl groups can be introduced using methylating agents like iodomethane under basic conditions (e.g., NaH in DMF). Purification often involves column chromatography with silica gel and eluents such as ethyl acetate/hexane mixtures. Yield optimization may require temperature control (e.g., 0–60°C) and inert atmospheres to prevent side reactions .

Q. Which spectroscopic techniques are critical for characterizing this compound?

Key methods include:

  • 1H/13C NMR : Assign peaks using deuterated solvents (e.g., CDCl₃ or DMSO-d₆) to confirm substituent positions.
  • Mass Spectrometry (HRMS) : Validate molecular weight and fragmentation patterns.
  • FT-IR : Identify functional groups (e.g., O-H stretch at ~3200–3600 cm⁻¹). Cross-referencing with analogs like (5-Bromo-2-methoxypyridin-4-yl)methanol ensures accuracy .

Q. What are the primary research applications of this compound in medicinal chemistry?

It serves as a building block for drug candidates, particularly in kinase inhibitors or antimicrobial agents. Its pyridine core allows for functionalization via Suzuki coupling or amidation. Similar compounds are used in fragment-based drug discovery for targeted protein interactions .

Advanced Research Questions

Q. How can reaction mechanisms involving this compound be elucidated?

Mechanistic studies employ:

  • Kinetic Isotope Effects (KIE) : To identify rate-determining steps.
  • Computational Modeling (DFT) : Software like Gaussian predicts transition states and intermediates.
  • Trapping Experiments : Use scavengers (e.g., TEMPO) to detect radical intermediates. For example, oxidation pathways can be mapped using these methods .

Q. How should researchers address contradictions in crystallographic vs. spectroscopic data?

Discrepancies may arise from polymorphism or solvent inclusion in crystals. Validate via:

  • Multi-Technique Analysis : Compare X-ray (SHELX-refined) structures with NMR and IR data .
  • Thermogravimetric Analysis (TGA) : Check for solvent loss in crystals.
  • Dynamic NMR : Resolve conformational flexibility in solution .

Q. What computational approaches predict the compound’s reactivity in catalytic systems?

Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. Software like ORCA or Gaussian models interactions with catalysts (e.g., Pd for cross-coupling). Studies on analogs like (5-(Methylthio)pyridin-2-yl)methanol guide parameterization .

Q. How is the compound’s stability assessed under varying pH and temperature?

  • Forced Degradation Studies : Expose to acidic/basic conditions (e.g., HCl/NaOH) and monitor via HPLC.
  • Accelerated Stability Testing : Use thermal chambers (40–80°C) and analyze degradation products with LC-MS.
  • Light Sensitivity : UV-vis spectroscopy tracks photodegradation .

Q. What strategies minimize byproduct formation during large-scale synthesis?

  • Flow Chemistry : Enhances mixing and heat transfer to suppress side reactions.
  • Catalyst Screening : Test Pd/Cu systems for regioselective coupling.
  • In-line Analytics : Use PAT (Process Analytical Technology) tools like ReactIR for real-time monitoring. Analogous pyridine derivatives highlight the need for optimized stoichiometry and solvent selection .

Q. How do researchers study the compound’s interactions with biological targets?

  • Surface Plasmon Resonance (SPR) : Measures binding affinity to proteins.
  • Molecular Docking (AutoDock Vina) : Screens against enzyme active sites (e.g., cytochrome P450).
  • Isothermal Titration Calorimetry (ITC) : Quantifies thermodynamic parameters (ΔH, ΔS). Structural analogs in thiophene-methanol systems provide precedent workflows .

Q. What methods control regioselectivity in functionalization reactions?

  • Directing Groups : Install temporary groups (e.g., boronic esters) to steer substitutions.
  • Metal Catalysis : Use Pd(0) with tailored ligands (e.g., XPhos) for C-H activation.
  • Microwave-Assisted Synthesis : Enhances selectivity via rapid, uniform heating.
    Case studies on pyrimidine-methanol derivatives demonstrate these approaches .

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